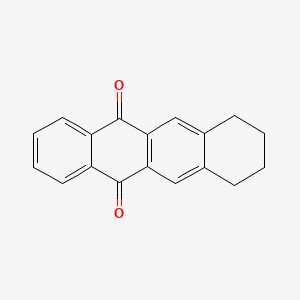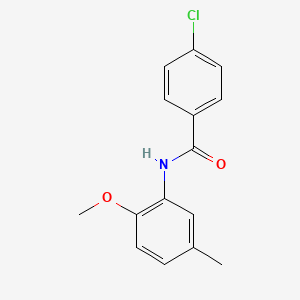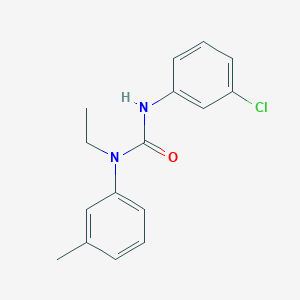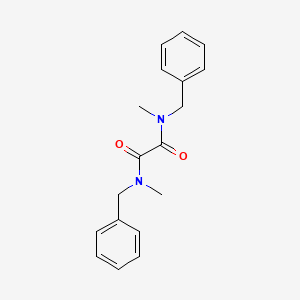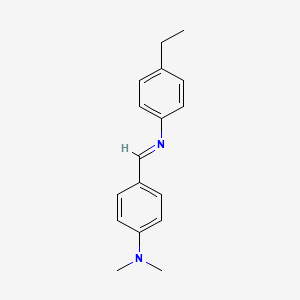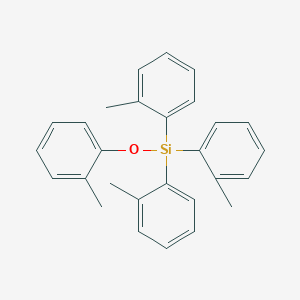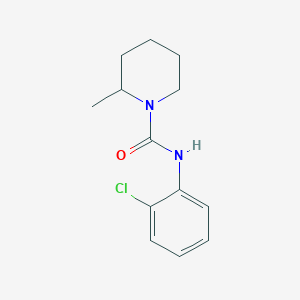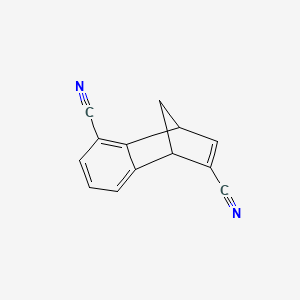![molecular formula C22H28O4S B15074792 1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene CAS No. 87655-19-4](/img/structure/B15074792.png)
1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone is an organic compound with the molecular formula C22H28O4S It is characterized by the presence of a phenyl sulfone group attached to a phenyl ring, which is further substituted with a 2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-hydroxyphenyl phenyl sulfone with 2-bromoethyl 1,5-dimethyl-4-hexenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The phenyl sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of 4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenyl sulfone group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl ether: Similar structure but lacks the sulfone group.
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfide: Contains a sulfide group instead of a sulfone group.
Uniqueness
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone is unique due to the presence of both the phenyl sulfone and the 2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
87655-19-4 |
|---|---|
Molekularformel |
C22H28O4S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-[2-(6-methylhept-5-en-2-yloxy)ethoxy]benzene |
InChI |
InChI=1S/C22H28O4S/c1-18(2)8-7-9-19(3)25-16-17-26-20-12-14-22(15-13-20)27(23,24)21-10-5-4-6-11-21/h4-6,8,10-15,19H,7,9,16-17H2,1-3H3 |
InChI-Schlüssel |
DYZFZXVVZCXNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)OCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


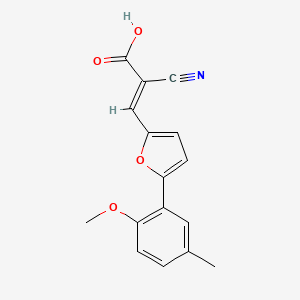
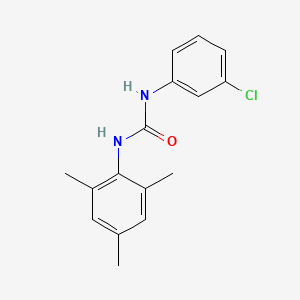


![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
